Emetine dihydrochloride

Description

Emetine is a natural product found in Alangium salviifolium, Hedera helix, and other organisms with data available.

Emetine Hydrochloride is the chloride salt of a white crystalline bitter alkaloid isolated from the root of the plant Psychotria Ipecacuanha (ipecac root) and other plants with antiemetic and anthelminthic properties. Emetine inhibits protein synthesis in eukaryotic (but not prokaryotic) cells by irreversibly blocking ribosome movement along the mRNA strand and inhibits DNA replication in the early S phase of the cell cycle. (NCI04)

The principal alkaloid of ipecac, from the ground roots of Uragoga (or Cephaelis) ipecacuanha or U. acuminata, of the Rubiaceae. It is used as an amebicide in many different preparations and may cause serious cardiac, hepatic, or renal damage and violent diarrhea and vomiting. Emetine inhibits protein synthesis in EUKARYOTIC CELLS but not PROKARYOTIC CELLS.

Structure

3D Structure

Properties

IUPAC Name |

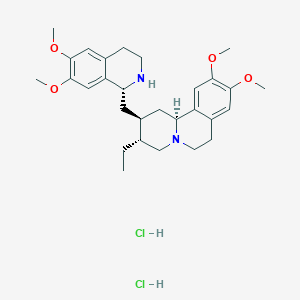

(2S,3R,11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3/t18-,21-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVVAXYIELKVAI-CKBKHPSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

316-42-7 (di-hydrochloride) | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5022980 | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

MODERATELY SOL IN DILUTE AMMONIUM HYDROXIDE; SOL IN ETHER, ALCOHOL, ACETONE; SLIGHTLY SOL IN CHLOROFORM, BENZENE; INSOL IN GLACIAL ACETIC ACID; SOL IN 80% ACETIC ACID, SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE AMORPHOUS POWDER | |

CAS No. |

483-18-1, 316-42-7 | |

| Record name | (-)-Emetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Emetine [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13393 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Emetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Emetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emetine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8D5EPO80M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

74 °C | |

| Record name | EMETINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Emetine Dihydrochloride: A Technical Guide on its Origin and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine (B1671215) is a potent natural alkaloid that has long been recognized for its therapeutic and biological activities.[1] Historically used as an emetic and in the treatment of amoebiasis, its applications in modern research have expanded significantly due to its profound effects on fundamental cellular processes.[1][2] Emetine dihydrochloride (B599025), the hydrochloride salt form, is frequently used in laboratory settings for its improved solubility and stability.[3] This technical guide provides an in-depth exploration of the origin, chemical structure, biological activities, and relevant experimental protocols for emetine dihydrochloride, tailored for professionals in the fields of research and drug development.

Origin and Biosynthesis of Emetine

Natural Sources

Emetine is a secondary metabolite primarily isolated from the roots and rhizomes of the plant Psychotria ipecacuanha (also known as Carapichea ipecacuanha or Cephaelis ipecacuanha), a member of the Rubiaceae family native to Central and South America.[1][4] This plant, commonly referred to as ipecac, is the principal commercial source of the alkaloid.[1] Emetine and its related alkaloids, such as cephaeline (B23452) and psychotrine, are also found in other plant families, including Alangiaceae and Icacinaceae.[1][2] Within the ipecac root, emetine and cephaeline constitute a significant portion of the total alkaloid content.[5]

Biosynthesis Pathway

The biosynthesis of emetine is a complex process that merges two primary metabolic pathways: the shikimate pathway, which produces dopamine (B1211576) from L-tyrosine, and the terpenoid pathway, which yields secologanin (B1681713) from geranyl diphosphate.[2][6]

The key steps in the biosynthesis are as follows:

-

Pictet-Spengler Condensation: The pathway initiates with the condensation of dopamine and the iridoid glucoside secologanin. This reaction forms two epimers, N-deacetylisoipecoside (S-form) and N-deacetylipecoside (R-form).[2][6]

-

Formation of Protoemetine: The S-form, N-deacetylisoipecoside, undergoes a series of enzymatic reactions, including O-methylation, deglucosylation, and reduction, to yield the intermediate protoemetine.[2]

-

Second Dopamine Addition: Protoemetine then reacts with a second molecule of dopamine to form 7'-O-demethylcephaeline.[2]

-

Final Methylation Steps: The pathway concludes with successive O-methylation reactions. A 7'-O-methylation converts 7'-O-demethylcephaeline into cephaeline, and a subsequent 6'-O-methylation of cephaeline produces the final product, emetine.[2]

Caption: Biosynthesis pathway of emetine from precursors.

Chemical Structure and Properties

This compound is the salt formed from the alkaloid emetine and two equivalents of hydrochloric acid. This form enhances the compound's solubility in aqueous solutions, making it suitable for various experimental and clinical applications.[3]

Chemical Identity

-

IUPAC Name: (2S,3R,11bS)-2-{[(1R)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline;dihydrochloride[2]

-

Molecular Formula: C₂₉H₄₀N₂O₄ · 2HCl (or C₂₉H₄₂Cl₂N₂O₄)

-

CAS Number: 316-42-7

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical data for emetine and its dihydrochloride salt.

| Property | Emetine | This compound | Reference(s) |

| Molecular Weight | 480.649 g/mol | 553.56 g/mol | [2] |

| Melting Point | 74 °C | ~240 °C | [2] |

| Appearance | - | White to slightly yellow crystalline powder | [3] |

| Solubility | - | Freely soluble in water and ethanol | [3][7] |

| Specific Optical Rotation | - | +16° to +19° (c=50 mg/mL) | [3] |

Biological Activity and Signaling Pathways

Emetine exerts its biological effects through multiple mechanisms, the most prominent being the inhibition of protein synthesis. It also modulates several critical cell signaling pathways, contributing to its diverse pharmacological profile, including antiviral, anticancer, and anti-inflammatory activities.[1][8][9]

Inhibition of Protein Synthesis

Emetine is a potent and irreversible inhibitor of eukaryotic protein synthesis.[10] It acts by binding to the 40S ribosomal subunit, specifically to the S14 protein.[2] This binding event stalls the translocation step of elongation, effectively trapping the ribosome on the mRNA and preventing the synthesis of polypeptide chains.[2][10] This mechanism makes emetine a valuable tool in molecular biology for studying protein degradation and the half-life of proteins.[10]

Modulation of Signaling Pathways

Recent research has revealed that emetine's activity extends beyond protein synthesis inhibition, impacting a network of signaling cascades crucial for cell proliferation, survival, and inflammation.

-

MAPK Pathway: Emetine differentially regulates the mitogen-activated protein kinase (MAPK) pathways. It has been shown to inhibit the activation of extracellular signal-regulated kinase (ERK) while stimulating the p38 MAPK pathway.[9][11][12] The effect on the c-Jun N-terminal kinase (JNK) pathway appears less significant.[11]

-

Wnt/β-catenin Pathway: In certain cancer cells, emetine down-regulates key proteins in the Wnt/β-catenin signaling cascade, including GSK-3β, active-β-catenin, and the downstream target Cyclin D1.[8]

-

PI3K/AKT and Hippo Pathways: Emetine has also been demonstrated to suppress the PI3K/AKT and Hippo/YAP signaling cascades in gastric cancer cells.[8][13]

-

NF-κB Pathway: Emetine exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. It prevents the phosphorylation of IκBα, a critical step for NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[9][12]

Caption: Overview of signaling pathways modulated by emetine.

Quantitative Biological Data

The following table presents a selection of reported IC₅₀ values for emetine, illustrating its potency in various biological assays.

| Target/Cell Line | Biological Effect | IC₅₀ Value | Reference(s) |

| MGC803 Gastric Cancer Cells | Inhibition of cell growth | 0.0497 µM | [8][13] |

| HGC-27 Gastric Cancer Cells | Inhibition of cell growth | 0.0244 µM | [8][13] |

| Entamoeba histolytica | Anti-amoebic activity | 0.73-10.22 µg/mL | [14] |

| NF-κB Signaling (TNF-α induced) | Inhibition | 2 µM | [14] |

| NF-κB Signaling (IL-1β induced) | Inhibition | 4.2 µM | [14] |

| SARS-CoV-2 Replication | Inhibition | 460 nM | [15] |

Experimental Protocols

Extraction from P. ipecacuanha Roots

This protocol is a generalized procedure based on common laboratory methods for the extraction of alkaloids from ipecac root.

Materials:

-

Dried and powdered ipecac root

-

Ethyl ether or 70% ethanol

-

6N Ammonium (B1175870) hydroxide (B78521) or dilute sulfuric/hydrochloric acid

-

Sodium hydroxide solution

-

Organic solvents (e.g., chloroform)

-

Ultrasonic bath, orbital shaker, centrifuge, filtration apparatus

Methodology:

-

Alkalinization/Acidification: Mix the powdered ipecac root (e.g., 3.75 g) with an organic solvent like ethyl ether (e.g., 50 mL).[16] To liberate the free base alkaloids, add 6N ammonium hydroxide (e.g., 2.5 mL) and agitate for 1 hour.[16] Alternatively, an acidic aqueous extraction can be performed using dilute sulfuric acid to extract the alkaloid salts.[4]

-

Extraction: Perform the extraction using an ultrasonic bath for a set duration (e.g., 3 cycles of 10 minutes each) or an orbital shaker.[5][17]

-

Separation: Centrifuge the mixture to pellet the plant material and collect the supernatant.[5] If necessary, filter the mixture to separate the liquid extract from the solid residue.[16]

-

Liquid-Liquid Partitioning: If starting with an alkaline extraction, the organic phase contains the alkaloids. This can be partitioned against an acidic aqueous solution to transfer the protonated alkaloids into the aqueous phase.[4] The aqueous phase can then be alkalinized with NaOH, and the alkaloids re-extracted into a fresh organic solvent like ether or chloroform.[4] This step helps to purify the alkaloids from neutral and acidic impurities.

-

Separation of Emetine and Cephaeline: The ether extract containing both emetine and cephaeline can be treated with aqueous sodium hydroxide. Cephaeline, being phenolic, will dissolve in the aqueous alkaline phase, while the non-phenolic emetine remains in the ether phase.[4]

-

Isolation and Crystallization: The organic phase containing emetine can be evaporated to dryness. The residue can be redissolved and crystallized, often after conversion to a salt like the dihydrochloride, to yield the purified product.[4]

Caption: Generalized workflow for emetine extraction.

Scalable Total Synthesis Outline

A scalable, multi-gram asymmetric total synthesis of (-)-emetine dihydrochloride has been developed, avoiding chromatographic purification.[18] The key stages of this 13-step synthesis include:

-

Preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) from homoveratrylamine.[18]

-

Asymmetric allylation followed by olefin metathesis.[18]

-

A Michael addition and cyclization to form a benzoquinolizidine ketone.[18]

-

Reduction, protection, and deoxygenation steps.[18]

-

Saponification and amidation with a second homoveratrylamine unit.[18]

-

Conversion to a cyclic imine, followed by asymmetric transfer hydrogenation.[18]

-

Final formation of the dihydrochloride salt to yield the product.[18]

Analytical Methods

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.[17]

-

Mobile Phase: A mixture of chloroform, ethylene (B1197577) glycol monomethyl ether, methanol (B129727), water, and diethylamine (B46881) can be used for separating related alkaloids.[3]

-

Visualization: Spots can be visualized under UV light or by spraying with Dragendorff's reagent, which produces an orange precipitate in the presence of alkaloids.[17]

High-Performance Liquid Chromatography (HPLC):

-

Method: A common method for the quantification of emetine and cephaeline.[17][19]

-

Sample Preparation: Powdered material is extracted with an appropriate solvent (e.g., 70% methanol with 0.1 M NaOH), sonicated, and centrifuged. The supernatant is collected for analysis.[17]

-

Detection: UV detection is typically used, with characteristic retention times for emetine and cephaeline determined using standards.[17][19]

Spectrophotometry:

-

UV Spectroscopy: Emetine exhibits characteristic UV absorption maxima. In alcohol, it shows a shoulder at 235 nm and a peak at 285 nm.[19]

-

IR Spectroscopy: Infrared spectroscopy can be used as an identity test by comparing the absorption spectrum of the sample with that of a reference standard (emetine hydrochloride RS).[3][20]

Conclusion

This compound remains a molecule of significant interest to the scientific community. Its well-defined origin from P. ipecacuanha and its intricate biosynthetic pathway provide a classic example of natural product chemistry. The compound's potent biological activity, centered on the inhibition of protein synthesis and the modulation of key cellular signaling networks, underscores its value as both a pharmacological agent and a research tool. The established protocols for its extraction, synthesis, and analysis enable its continued investigation and application in drug discovery and molecular biology. This guide serves as a foundational resource for professionals seeking to understand and utilize this powerful alkaloid in their research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Emetine - Wikipedia [en.wikipedia.org]

- 3. cdn.who.int [cdn.who.int]

- 4. CH332662A - Process for preparing emetine - Google Patents [patents.google.com]

- 5. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 6. emetine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrate (CAS 7083-71-8) | Abcam [abcam.com]

- 8. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Emetine, What is Emetine? About its Science, Chemistry and Structure [3dchem.com]

- 11. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. This compound | RNA Polymerase | Tocris Bioscience [tocris.com]

- 16. scielo.sa.cr [scielo.sa.cr]

- 17. Emetine and cephaeline content in plants of Psychotria ipecacuanha in Costa Rica [scielo.org.co]

- 18. Scalable Total Synthesis of (−)-Emetine - ChemistryViews [chemistryviews.org]

- 19. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Emetine Hydrochloride [drugfuture.com]

Emetine: A Technical Guide to Its Biological Activities and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine (B1671215) is a potent, naturally occurring isoquinoline (B145761) alkaloid derived from the root of Carapichea ipecacuanha (Ipecac root).[1] Historically recognized for its emetic and antiprotozoal properties, particularly against Entamoeba histolytica, emetine has become a vital tool for researchers due to its specific and powerful biological activities.[2][3] Its primary mechanism of action is the inhibition of protein synthesis in eukaryotes, which underpins its broad-spectrum therapeutic potential and associated toxicities.[4][5] This technical guide provides an in-depth overview of the multifaceted biological activities of emetine, focusing on its anticancer, antiviral, and antiparasitic effects. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to support further research and drug development efforts.

Core Mechanism of Action: Inhibition of Protein Synthesis

The most fundamental biological activity of emetine is its potent inhibition of protein synthesis. This action is highly specific to eukaryotic cells.[6] Emetine binds irreversibly to the 40S ribosomal subunit, specifically at the E-site (exit site).[2] This binding event physically obstructs the movement of the ribosome along the messenger RNA (mRNA), thereby arresting the translocation of peptidyl-tRNA from the A-site (acceptor site) to the P-site (peptidyl site).[3][7] The result is a complete halt in polypeptide chain elongation, leading to cell cycle arrest and, ultimately, apoptosis.[8] This mechanism is the foundation for most of emetine's observed biological effects.

Caption: Mechanism of Emetine-induced protein synthesis inhibition.

Anticancer Activity

Emetine demonstrates potent anticancer activity across a range of solid tumors by inducing apoptosis and inhibiting cell proliferation, migration, and invasion.[9][10] Its efficacy stems from the modulation of multiple critical signaling pathways often dysregulated in cancer.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of emetine in various cancer cell lines.

| Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |

| Gastric Cancer | MGC803 | 0.0497 | [10][11][12] |

| Gastric Cancer | HGC-27 | 0.0244 | [10][11][12] |

| Breast Cancer | MDA-MB-231 | ~0.05 - 0.1 | [9] |

| Breast Cancer | MDA-MB-468 | ~0.05 - 0.1 | [9] |

Modulation of Oncogenic Signaling Pathways

Emetine exerts its anticancer effects by interfering with several key signaling cascades:

-

Wnt/β-catenin Pathway : Emetine has been shown to antagonize this pathway by reducing the phosphorylation of key components like LRP6 and DVL2.[9][13] This leads to decreased expression of Wnt target genes such as c-Myc, Nanog, and CD133, which are crucial for cancer cell proliferation and stemness.[9][14]

-

MAPK, PI3K/AKT, and Hippo Pathways : In gastric cancer cells, emetine regulates the MAPKs (p38, ERK, JNK), PI3K/AKT, and Hippo/YAP signaling axes.[10][11] It can stimulate the pro-apoptotic p38 MAPK pathway while inhibiting the pro-survival ERK and PI3K/AKT pathways.[15][16]

Caption: Emetine's inhibition of the Wnt/β-catenin signaling pathway.

Antiviral Activity

Emetine possesses broad-spectrum antiviral activity against a diverse range of RNA and DNA viruses, often at non-cytotoxic concentrations.[17][15]

Quantitative Antiviral Data

The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for emetine against various viruses.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | SI | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero | 0.000147 | 1.6038 | 10910.4 | [18] |

| Coronaviridae | SARS-CoV | Vero-E6 | 0.051 | >10 | >196 | [19] |

| Coronaviridae | MERS-CoV | Vero-E6 | 0.014 | >10 | >714 | [19] |

| Picornaviridae | Enterovirus A71 (EV-A71) | RD | 0.049 | 10 | 204 | [19] |

| Picornaviridae | Enterovirus D68 | RD | 0.019 | >10 | >526 | [19] |

| Flaviviridae | Dengue Virus (DENV) | Various | ~0.1-0.5 | N/A | N/A | [20] |

Antiviral Mechanisms of Action

Emetine's antiviral effects are multifaceted:

-

Inhibition of Host and Viral Protein Synthesis : The primary mechanism is the general inhibition of host cell protein synthesis, which viruses rely on for their replication machinery.[21]

-

Targeting Viral mRNA Translation : For SARS-CoV-2, emetine has been shown to specifically inhibit the interaction between the viral mRNA's 5' cap and the host's eukaryotic translation initiation factor 4E (eIF4E), a critical step for initiating viral protein translation.[18][22]

-

Inhibition of Viral Polymerase : Some studies suggest that emetine can directly inhibit viral polymerases, such as that of Zika virus (ZIKV).[22][23]

-

Anti-inflammatory Effects : Emetine can suppress the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.[15][19] This could mitigate the severe inflammatory responses (cytokine storms) associated with certain viral infections like COVID-19.[18]

Antiparasitic Activity

Emetine's use as an antiparasitic agent is its most traditional application. It is a potent amoebicide that directly kills the trophozoite stage of protozoa like Entamoeba histolytica, though it is ineffective against the cyst stage.[3][24] The mechanism is the same fundamental inhibition of protein synthesis within the parasite.[3] While highly effective, its use has been largely superseded by drugs with better safety profiles, such as metronidazole. It is now reserved for severe cases of amoebiasis where other treatments are ineffective or contraindicated.[3][25]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activities of emetine.

Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, MGC803) into 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight to allow for attachment.[9]

-

Treatment : Treat the cells with a serial dilution of emetine (e.g., 0 to 200 nM) and a vehicle control (e.g., DMSO) for a specified period, typically 48 hours.[9]

-

MTT Addition : Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis : Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for a standard MTT cell viability assay.

Protocol: Antiviral Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit viral infection and replication.

-

Cell Seeding : Seed host cells (e.g., Vero cells) in 6-well or 12-well plates and grow to confluence.

-

Virus Preparation : Prepare serial dilutions of the virus stock.

-

Infection : Infect the confluent cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 0.1.[18] Simultaneously, add various concentrations of emetine or a vehicle control to the respective wells.

-

Incubation : Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Extended Incubation : Incubate the plates for several days (time is virus-dependent) to allow plaques to form.

-

Staining : Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet, which stains living cells but not the dead cells within the plaques.

-

Analysis : Count the number of plaques in each well. The percentage of plaque reduction relative to the control is calculated to determine the EC50 value.[18]

Protocol: Transwell Invasion Assay

This assay assesses the ability of a compound to inhibit cancer cell invasion through an extracellular matrix.

-

Chamber Preparation : Use Transwell chambers with an 8 µm pore size polycarbonate membrane. Coat the upper surface of the membrane with Matrigel and allow it to solidify.

-

Cell Preparation : Starve cancer cells (e.g., MDA-MB-231) in serum-free medium overnight.

-

Seeding : Resuspend the cells in serum-free medium containing different concentrations of emetine and seed them into the upper chamber.

-

Chemoattractant : Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation : Incubate for 24-48 hours, allowing invasive cells to migrate through the Matrigel and the membrane.

-

Staining and Counting : Remove non-invading cells from the top of the membrane with a cotton swab. Fix and stain the invading cells on the bottom surface of the membrane with crystal violet.

-

Analysis : Count the number of stained cells in several microscopic fields to quantify invasion. Compare the counts from emetine-treated wells to the control.[9][10]

Pharmacokinetics and Toxicity

Emetine is administered via subcutaneous or intramuscular injection as it is emetic if taken orally.[3][24] It concentrates in the liver, lungs, spleen, and kidneys and is excreted very slowly in the urine over 40-60 days.[3][24] This slow excretion can lead to cumulative toxicity if courses of treatment are repeated too closely.[3]

The primary and most serious side effect of emetine is cardiotoxicity, which can manifest as hypotension, tachycardia, and myocarditis.[3][6] This toxicity is a major limiting factor for its clinical use. Recent studies suggest that emetine's cardiotoxic effects may be linked to its strong activation of the p38 MAPK signaling pathway, which can induce apoptosis and cellular damage in cardiac tissues.[15][16]

Conclusion

Emetine, an alkaloid from ipecac root, is a powerful biological agent whose primary mechanism is the irreversible inhibition of eukaryotic protein synthesis. This action confers potent anticancer, antiviral, and antiparasitic properties. Its ability to modulate critical cellular signaling pathways like Wnt/β-catenin and MAPK makes it a valuable tool for cancer research. Furthermore, its broad-spectrum antiviral activity, demonstrated against coronaviruses and other significant pathogens, highlights its potential for repositioning. However, the significant risk of cardiotoxicity remains a major hurdle for its widespread therapeutic application. Future research aimed at developing synthetic analogs with an improved therapeutic index or co-administration strategies to mitigate toxicity could unlock the full clinical potential of this potent natural product.[5][26]

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Emetine - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Biological Activities of Emetine [benthamopenarchives.com]

- 6. Emetine | C29H40N2O4 | CID 10219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Emetine blocks DNA replication via proteosynthesis inhibition not by targeting Okazaki fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Emetine exhibits anticancer activity in breast cancer cells as an...: Ingenta Connect [ingentaconnect.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Application of emetine in SARS-CoV-2 treatment: regulation of p38 MAPK signaling pathway for preventing emetine-induced cardiac complications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benthamopen.com [benthamopen.com]

- 21. Mechanisms of antiviral action and toxicities of ipecac alkaloids: Emetine and dehydroemetine exhibit anti-coronaviral activities at non-cardiotoxic concentrations – ScienceOpen [scienceopen.com]

- 22. biorxiv.org [biorxiv.org]

- 23. Mechanism of emetine cardiotoxicity [ouci.dntb.gov.ua]

- 24. youtube.com [youtube.com]

- 25. Ipecac – Health Information Library | PeaceHealth [peacehealth.org]

- 26. Recent developments on potential new applications of emetine as anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

Emetine Dihydrochloride: A Technical Guide for Studying Protein Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine (B1671215) dihydrochloride (B599025), a principal alkaloid derived from the ipecac root, is a potent and irreversible inhibitor of protein synthesis in eukaryotic cells.[1][2] Its mechanism of action involves binding to the 40S ribosomal subunit, thereby blocking the translocation step of translation.[1][3] This immediate and effective cessation of new protein synthesis makes emetine an invaluable tool for studying the degradation of existing proteins. By treating cells with emetine, researchers can isolate the process of protein degradation from synthesis, allowing for the determination of protein half-lives and the elucidation of the pathways that govern protein turnover. This technical guide provides an in-depth overview of the use of emetine dihydrochloride for studying the two major intracellular protein degradation pathways: the ubiquitin-proteasome system (UPS) and autophagy.

Mechanism of Action

Emetine exerts its inhibitory effect on protein synthesis by binding to the E-site of the 60S ribosomal subunit, which in turn stalls the elongation phase of translation.[4] This prevents the ribosome from moving along the mRNA, leading to a rapid halt in the production of new polypeptides.[2] This mode of action is distinct from some other common protein synthesis inhibitors, and its irreversible nature ensures a complete and sustained blockage of translation, which is critical for accurately measuring protein degradation rates.[2]

Data Presentation: Efficacy and Cytotoxicity of Emetine

The effective concentration of emetine for inhibiting protein synthesis and its associated cytotoxicity are critical parameters for designing experiments. The following table summarizes the 50% inhibitory concentration (IC50) for protein synthesis and the 50% cytotoxic concentration (CC50) of emetine in different cell lines. It is crucial to note that prolonged exposure to emetine can be cytotoxic, and therefore, experimental conditions, including concentration and duration of treatment, should be carefully optimized for the specific cell type being studied.[5][6][7]

| Cell Line | IC50 (nmol/L) | CC50 (nmol/L) | Exposure Time | Reference |

| HepG2 | 2200 ± 1400 | 81 ± 9 | 72 h | [5][6][7] |

| Primary Rat Hepatocytes (PRH) | 620 ± 920 | 180 ± 700 | 72 h | [5][6][7] |

Note: The significant difference between the IC50 for protein synthesis inhibition and the CC50 highlights a window where protein synthesis can be effectively blocked without inducing immediate widespread cell death. However, the long exposure time (72h) for these values suggests that for shorter-term protein degradation studies (e.g., up to 24 hours), higher concentrations of emetine that are closer to the IC50 can likely be used without significant cytotoxicity. Researchers should always perform a dose-response curve to determine the optimal, non-toxic concentration for their specific cell line and experimental timeframe.

Experimental Protocols

Determining Protein Half-Life using Emetine Chase Assay

This protocol outlines the steps for a typical emetine chase assay followed by Western blotting to determine the half-life of a protein of interest.

Materials:

-

Cultured cells expressing the protein of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mg/mL in water or DMSO, sterile filtered)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay reagents

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

Western blot transfer system and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the protein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system for Western blots

-

Loading control antibody (e.g., anti-actin or anti-tubulin)

Procedure:

-

Cell Seeding: Seed cells in multi-well plates at a density that allows them to be in the exponential growth phase at the time of the experiment.

-

Emetine Treatment:

-

Prepare fresh complete medium containing the desired final concentration of emetine. The optimal concentration should be determined empirically for each cell line but is typically in the range of 10-100 µM for short-term experiments.

-

Aspirate the old medium from the cells and replace it with the emetine-containing medium. This is time point zero (t=0).

-

Immediately harvest the cells from the t=0 plate.

-

-

Time Course: Incubate the remaining plates at 37°C and 5% CO2. Harvest cells at various time points after the addition of emetine (e.g., 2, 4, 8, 12, 24 hours).

-

Cell Lysis:

-

At each time point, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding sample buffer and boiling.

-

Load equal amounts of protein for each time point onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensity for the protein of interest and the loading control at each time point using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the protein of interest to the loading control for each time point.

-

Plot the normalized protein levels (as a percentage of the t=0 level) against time.

-

Fit the data to a one-phase decay exponential curve to calculate the protein half-life (t1/2).

-

Investigating the Role of the Ubiquitin-Proteasome System (UPS)

This protocol is designed to determine if a protein is degraded via the UPS, using emetine in combination with a proteasome inhibitor.

Procedure:

-

Follow the cell seeding and culture steps as described in the emetine chase assay protocol.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO)

-

Emetine alone

-

Proteasome inhibitor alone (e.g., MG132, bortezomib)

-

Emetine + Proteasome inhibitor (co-treatment)

-

-

Treat the cells for a predetermined time (e.g., 4-8 hours). The duration should be sufficient to observe degradation of the protein of interest in the emetine-only group.

-

Harvest the cells and perform Western blotting as described above.

-

Expected Results:

-

Emetine alone: The level of the protein of interest should decrease.

-

Proteasome inhibitor alone: The level of the protein of interest may increase if it is a substrate of the proteasome.

-

Emetine + Proteasome inhibitor: If the protein is degraded by the proteasome, its degradation will be blocked, and the protein level will be higher compared to the emetine-alone group, often similar to or higher than the vehicle control. This "rescue" from degradation indicates UPS-mediated degradation.

-

Assessing the Involvement of Autophagy

This protocol uses emetine to investigate if a protein is degraded through the autophagy-lysosome pathway. Emetine has been shown to inhibit autophagy by disrupting lysosomal function.

Procedure:

-

Follow the cell seeding and culture steps as described previously.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO)

-

Emetine alone

-

Autophagy inducer alone (e.g., starvation, rapamycin)

-

Autophagy inducer + Emetine

-

-

Treat the cells for a suitable duration to induce autophagy and observe protein degradation.

-

Harvest cells and perform Western blotting for the protein of interest and for autophagy markers like LC3-II and p62/SQSTM1.

-

Expected Results:

-

Autophagy inducer alone: The level of the protein of interest may decrease, and the level of LC3-II should increase while p62 decreases (as it is degraded by autophagy).

-

Autophagy inducer + Emetine: If emetine blocks the degradation of the protein of interest that is normally cleared by autophagy, its level will be higher than in the autophagy inducer-alone group. Additionally, both LC3-II and p62 levels will accumulate to a greater extent because their degradation in the lysosome is blocked.

-

Mandatory Visualizations

Signaling Pathways

Caption: The Ubiquitin-Proteasome System (UPS) for targeted protein degradation.

Caption: Overview of the macroautophagy signaling pathway.

Experimental Workflow

Caption: Experimental workflow for determining protein half-life using an emetine chase assay.

Conclusion

This compound is a powerful and widely used tool for studying protein degradation. Its rapid and irreversible inhibition of protein synthesis provides a clear window to observe the decay of pre-existing proteins. By combining emetine treatment with specific inhibitors of the ubiquitin-proteasome system or by monitoring its effects on the autophagy pathway, researchers can dissect the specific mechanisms responsible for the degradation of their protein of interest. Careful optimization of experimental conditions, particularly emetine concentration and treatment duration, is essential to minimize cytotoxicity and ensure the reliability of the results. The protocols and diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of protein degradation.

References

- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Critical Appraisal of Quantitative Studies of Protein Degradation in the Framework of Cellular Proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Emetine Dihydrochloride: A Technical Guide to its Antiviral Spectrum Against RNA Viruses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine (B1671215), an alkaloid originally extracted from the roots of Carapichea ipecacuanha, has a long history of medicinal use as an emetic and antiprotozoal agent. In recent years, extensive research has unveiled its potent, broad-spectrum antiviral activity against a diverse range of RNA viruses, positioning it as a compelling candidate for drug repurposing and development, particularly in the context of emerging viral threats. This technical guide provides an in-depth overview of the antiviral spectrum of emetine dihydrochloride, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Quantitative Antiviral Activity of this compound

Emetine has demonstrated significant inhibitory effects against numerous RNA viruses, often in the nanomolar to low-micromolar range. The following table summarizes the key quantitative data from various in vitro studies.

| Virus Family | Virus | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Coronaviridae | SARS-CoV-2 | Vero | 0.007 - 0.46 | 1.13 - 1.96 | 280 - 10910.4 | [1][2][3] |

| SARS-CoV-2 | Caco-2 | 0.52 | 1.13 | 2.17 | [2] | |

| SARS-CoV | Vero-E6 | 0.051 | - | - | [2][4] | |

| MERS-CoV | Vero-E6 | 0.014 - 0.34 | 3.08 | >220 | [2][4] | |

| HCoV-OC43 | - | 0.30 | 2.69 | 8.97 | [2] | |

| HCoV-NL63 | - | 1.43 | 3.63 | 2.54 | [2] | |

| MHV-A59 | - | 0.12 | 3.51 | 29.25 | [2] | |

| IBV | Embryonated Chicken Eggs | - | - | - | [1] | |

| Flaviviridae | Zika Virus (ZIKV) | - | 0.0529 | - | - | [5] |

| Dengue Virus (DENV) | - | - | - | - | [6] | |

| Filoviridae | Ebola Virus (EBOV) | Vero E6 | 0.0169 | - | - | [7] |

| Ebola Virus (EBOV) VLP | HeLa | 10.2 | - | - | [7] | |

| Retroviridae | HIV-1 (Wild Type & M184V) | GHOST Cells | 0.1 | >1 | 10 | [8] |

| HIV-1 (Wild Type & M184V) | PBMCs | 0.03 | - | - | [8] | |

| Picornaviridae | Enterovirus A71 (EV-A71) | RD | 0.049 | 10 | >204 | [2] |

| Enterovirus D68 | - | 0.019 | - | - | [2] | |

| Echovirus-6 | - | 0.045 | - | - | [2] | |

| Coxsackievirus A16 | - | 0.083 | - | - | [2] | |

| Coxsackievirus B | - | 0.051 | - | - | [2] | |

| Orthomyxoviridae | Influenza A Virus | RPE | - | - | - | [2] |

| Paramyxoviridae | Newcastle Disease Virus (NDV) | - | - | - | - | [9] |

| Peste des Petits Ruminants Virus (PPRV) | - | - | - | - | [9] | |

| Hantaviridae | Hantaan orthohantavirus (HTNV) | - | - | - | - | [2] |

| Andes orthohantavirus (ANDV) | - | - | - | - | [2] | |

| Arenaviridae | Lassa Virus | - | - | - | - | [2] |

| Rhabdoviridae | Rabies Virus (RABV) | - | - | - | - | [2] |

Mechanisms of Antiviral Action

Emetine exerts its broad-spectrum antiviral activity through a multi-pronged approach, targeting both host- and virus-specific factors. The primary mechanisms identified to date include the inhibition of viral protein synthesis, interference with viral polymerase activity, and modulation of host signaling pathways.

Inhibition of Viral Protein Synthesis via the ERK/MNK1/eIF4E Signaling Pathway

A key mechanism of emetine's antiviral action is the disruption of the host's protein synthesis machinery, which viruses heavily rely on for their replication. Specifically, emetine has been shown to inhibit the interaction between viral mRNA and the eukaryotic translation initiation factor 4E (eIF4E).[1][10][11] This interaction is a critical step for the initiation of cap-dependent translation of viral proteins.

The regulation of eIF4E activity is controlled by the ERK/MNK1 signaling pathway. SARS-CoV-2, for example, has been shown to exploit this pathway to ensure efficient replication.[1][4] Emetine's interference with this pathway leads to a significant reduction in viral protein synthesis and, consequently, viral replication.[1][12]

References

- 1. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 4. Different Aspects of Emetine’s Capabilities as a Highly Potent SARS-CoV-2 Inhibitor against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Emetine suppresses SARS-CoV-2 replication by inhibiting interaction of viral mRNA with eIF4E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Emetine inhibits replication of RNA and DNA viruses without generating drug-resistant virus variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

In Vitro Anticancer Properties of Emetine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emetine dihydrochloride (B599025), a natural alkaloid derived from the ipecac root, has a long history of medicinal use, primarily as an emetic and anti-protozoal agent.[1] More recently, a growing body of in vitro research has illuminated its potent anticancer properties across a spectrum of malignancies. This technical guide provides a comprehensive overview of the in vitro anticancer effects of Emetine dihydrochloride, with a focus on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research and development in this promising area of oncology.

Quantitative Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. This compound has demonstrated significant cytotoxicity against a variety of cancer cell lines, often at nanomolar concentrations. The following table summarizes the reported IC50 values for this compound in several cancer cell lines.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Gastric Cancer | MGC803 | 0.0497 | [2] |

| Gastric Cancer | HGC-27 | 0.0244 | [2] |

| Bladder Cancer | UMUC3 | 0.063 | |

| Bladder Cancer | HT1376 | 0.026 | |

| Prostate Cancer | LNCaP | 0.0316 |

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis, inhibiting cell proliferation, and impeding cell migration and invasion.

Induction of Apoptosis

Emetine is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways. Key molecular events include the activation of caspases, such as caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase (PARP).[3][4] Furthermore, Emetine has been shown to induce mitochondrial depolarization, a critical step in the intrinsic apoptotic cascade.[3] The pro-apoptotic effects of Emetine are also linked to its ability to increase cellular and mitochondrial reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[5]

Inhibition of Cell Proliferation

A hallmark of cancer is uncontrolled cell proliferation. Emetine effectively curtails the proliferation of cancer cells. This is, in part, due to its well-established role as a protein synthesis inhibitor.[1] By binding to the 40S ribosomal subunit, Emetine halts the elongation phase of translation, thereby depriving cancer cells of the essential proteins required for growth and division.

Inhibition of Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality. Emetine has been shown to inhibit the migration and invasion of cancer cells in vitro.[4] This is achieved by modulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[4]

Modulation of Key Signaling Pathways

The anticancer activity of this compound is intricately linked to its ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Emetine has been shown to antagonize this pathway by targeting key components.[6] It reduces the phosphorylation of Low-density lipoprotein receptor-related protein 6 (LRP6) and Dishevelled (DVL2), leading to decreased levels of active β-catenin.[6][7][8] This, in turn, suppresses the expression of Wnt target genes, such as c-myc and cyclin D1, which are critical for cancer cell proliferation.[9]

Caption: Emetine inhibits the Wnt/β-catenin signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell growth, differentiation, and survival. Emetine has been shown to have a differential effect on this pathway. It inhibits the phosphorylation of ERK while stimulating the phosphorylation of p38.[4] The inhibition of ERK, a key promoter of cell proliferation and survival, contributes to Emetine's anticancer effects. Conversely, the activation of p38 is often associated with the induction of apoptosis.[4] Emetine has also been observed to downregulate c-Jun N-terminal kinase (JNK).[4]

Caption: Emetine differentially modulates the MAPK/ERK pathway.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature of many cancers. Emetine has been reported to inhibit the PI3K/AKT pathway by reducing the phosphorylation of AKT, a key downstream effector of PI3K. This inhibition contributes to the pro-apoptotic and anti-proliferative effects of Emetine.

Caption: Emetine inhibits the PI3K/AKT signaling pathway.

Hippo/YAP Signaling Pathway

The Hippo pathway is a tumor suppressor pathway that controls organ size by regulating cell proliferation and apoptosis. The transcriptional co-activator Yes-associated protein (YAP) is a key downstream effector of this pathway, and its activation is associated with cancer development. Emetine has been shown to suppress the Hippo/YAP pathway, leading to a decrease in the expression of YAP and its target gene, Connective Tissue Growth Factor (CTGF).[10][11][12]

Caption: Emetine suppresses the Hippo/YAP signaling pathway.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers and contributes to tumor progression. Emetine has been identified as an inhibitor of the NF-κB signaling pathway. It reduces the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and transcriptional activity.[3][5]

Caption: Emetine inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., sterile water or PBS). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membrane integrity.

Caption: Workflow for the Annexin V-PI apoptosis assay.

Protocol:

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).[14][15]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a simple and widely used method to study directional cell migration in vitro.

Caption: Workflow for the wound healing (scratch) assay.

Protocol:

-

Cell Seeding: Seed cells in a culture plate and allow them to grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[13]

-

Washing: Gently wash the cells with PBS to remove any detached cells.

-

Treatment: Add fresh culture medium containing this compound or a vehicle control.

-

Imaging: Capture images of the wound at time zero and at regular intervals (e.g., every 6, 12, or 24 hours) using a microscope.[13]

-

Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels. This is crucial for understanding how this compound affects the expression and phosphorylation status of proteins in key signaling pathways.

Caption: Workflow for Western blotting analysis.

Protocol:

-

Cell Lysis: Treat cells with this compound, then lyse the cells in a suitable buffer to extract the proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the protein of interest (e.g., anti-p-ERK, anti-β-catenin).

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence) and capture the image.

-

Analysis: Quantify the intensity of the protein bands to determine the relative protein expression levels.

Conclusion

The in vitro evidence strongly supports the potential of this compound as a potent anticancer agent. Its ability to induce apoptosis, inhibit proliferation and migration, and modulate key oncogenic signaling pathways highlights its multifaceted mechanism of action. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and to advance its development as a novel cancer therapeutic.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. Emetine, a small molecule natural product, displays potent anti-gastric cancer activity via regulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emetine exerts anticancer effects in U2OS human osteosarcoma cells via activation of p38 and inhibition of ERK, JNK, and β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Emetine induces oxidative stress, cell differentiation and NF-κB inhibition, suppressing AML stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emetine exhibits anticancer activity in breast cancer cells as an antagonist of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Emetine Synergizes with Cisplatin to Enhance Anti-Cancer Efficacy against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A CTGF-YAP Regulatory Pathway Is Essential for Angiogenesis and Barriergenesis in the Retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. kumc.edu [kumc.edu]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Emetine Dihydrochloride: A Technical Guide on its Antiprotozoal Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Emetine (B1671215), an alkaloid derived from the ipecac root, has a long history of use as an antiprotozoal agent, particularly for the treatment of amebiasis. Its potent cytotoxic activity, stemming from the irreversible inhibition of protein synthesis, underpins its efficacy against a range of protozoan parasites. This technical guide provides an in-depth overview of emetine dihydrochloride's core antiprotozoal properties, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential and applications of emetine and its derivatives in the context of protozoal diseases.

Introduction

Protozoal infections remain a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. Diseases such as amebiasis, leishmaniasis, and malaria can lead to severe morbidity and mortality. Emetine dihydrochloride (B599025), a salt of the natural alkaloid emetine, was historically a cornerstone in the treatment of severe invasive amebiasis and amebic liver abscesses.[1] While its use has been largely superseded by less toxic alternatives like metronidazole, the emergence of drug-resistant parasite strains has renewed interest in understanding the mechanisms and potential of older antiparasitic agents.[1] This guide aims to consolidate the technical information available on this compound as an antiprotozoal agent to facilitate further research and development.

Mechanism of Action

Emetine's primary mechanism of action is the potent and irreversible inhibition of protein synthesis in eukaryotic cells.[2][3] This is achieved through its specific binding to the 40S ribosomal subunit.[4]

Signaling Pathway of Emetine's Inhibitory Action:

Caption: Emetine binds to the E-site of the 40S ribosomal subunit, blocking mRNA/tRNA translocation and inhibiting protein synthesis, ultimately leading to parasite cell death.

Quantitative Efficacy Data

The in vitro efficacy of this compound has been evaluated against various protozoan parasites. The following tables summarize the available quantitative data, including the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides an indication of the compound's specificity for the parasite over host cells.

Table 1: In Vitro Antiprotozoal Activity of this compound

| Parasite Species | Strain | IC50 (µM) | Reference |

| Entamoeba histolytica | HM1:IMSS | Growth inhibited at 0.05 µg/mL (~0.09 µM) | [5] |

| Plasmodium falciparum | 3D7 (sensitive) | 0.001 | [6] |

| Plasmodium falciparum | K1 (resistant) | 0.047 | [6] |

| Leishmania spp. | - | Data not found | - |

| Trichomonas vaginalis | - | Data not found | - |

| Giardia lamblia | - | Data not found | - |

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

| Cell Line | CC50 (µM) | Reference |

| Vero | 1.96 | [7][8][9] |

| Vero | 1.6038 | [10] |

| RD | 10 | [5] |

Table 3: In Vivo Efficacy of this compound

| Disease Model | Animal Model | Parasite Species | Treatment Regimen | Efficacy | Reference |

| Cutaneous Leishmaniasis | Hamster | Leishmania (Viannia) braziliensis | Intralesional injection | Significant reduction in average lesion size | [11] |

| Intestinal Amebiasis | Mouse | Entamoeba histolytica | Parenteral administration | Moderate efficacy | [5] |

| Amebic Liver Abscess | - | Entamoeba histolytica | 750 mg three times a day for 7-10 days (in combination with other drugs) | Effective in treatment | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's antiprotozoal activity.

In Vitro Susceptibility Assays

A general workflow for in vitro susceptibility testing is outlined below.

Caption: General workflow for in vitro antiprotozoal susceptibility testing.

4.1.1. Culture of Protozoan Parasites

-

Entamoeba histolytica : Trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in TYI-S-33 medium at 37°C.[1]

-

Leishmania spp. : Promastigotes are cultured in M199 medium supplemented with fetal bovine serum at 25°C. Amastigotes are cultured within macrophage cell lines (e.g., J774A.1) in RPMI-1640 medium at 37°C in a 5% CO2 atmosphere.

-

Plasmodium falciparum : Asexual erythrocytic stages are maintained in human erythrocytes (O+ blood type) in RPMI-1640 medium supplemented with human serum or Albumax II at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

4.1.2. Drug Susceptibility Assays

-

SYBR Green I-based Fluorescence Assay (for P. falciparum) : This assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA. A reduction in fluorescence in drug-treated wells compared to controls indicates growth inhibition.

-

MTT Assay (for Leishmania and other protozoa) : This colorimetric assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases of viable parasites to a purple formazan (B1609692) product. The absorbance of the solubilized formazan is proportional to the number of viable parasites.

-

Protocol:

-

Seed promastigotes or infected macrophages in a 96-well plate.

-

Add serial dilutions of this compound.

-

Incubate for 48-72 hours.

-

Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.[13][14]

-

-

In Vivo Efficacy Studies

4.2.1. Animal Models

-

Leishmaniasis : Golden Syrian hamsters are a suitable model for visceral leishmaniasis, while BALB/c mice are commonly used for cutaneous leishmaniasis.[11]

-

Amebiasis : Murine models of intestinal amebiasis and hamster models of amebic liver abscess are well-established.[5][15]

4.2.2. Infection and Treatment

-

Infection : Animals are infected with a standardized inoculum of parasites (e.g., promastigotes for Leishmania, trophozoites for E. histolytica) via an appropriate route (e.g., intradermal for cutaneous leishmaniasis, intraperitoneal or oral for amebiasis).

-

Treatment : this compound is typically administered parenterally (subcutaneously or intramuscularly) due to its poor oral bioavailability and emetic properties. Dosing regimens vary depending on the model and the parasite.

4.2.3. Efficacy Assessment

-

Leishmaniasis : Efficacy is assessed by measuring lesion size (cutaneous) or determining the parasite burden in the liver and spleen (visceral) using methods like quantitative PCR or limiting dilution assays.[11]

-

Amebiasis : Efficacy is determined by assessing the extent of intestinal ulceration or the size of liver abscesses, and by quantifying the parasite load in the respective tissues.[5][15]

Conclusion

This compound remains a potent antiprotozoal agent with a well-defined mechanism of action. While its clinical use is limited by toxicity, it serves as a valuable tool for in vitro studies of protein synthesis and as a benchmark compound in the screening of new antiprotozoal drugs. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the potential of emetine and its derivatives, and to develop novel therapeutic strategies against protozoal diseases. Further research is warranted to obtain a more complete profile of its activity against a broader range of protozoan parasites and to explore formulation strategies that might mitigate its toxicity while preserving its potent antiparasitic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of amebic liver abscess with emetine hydrochloride, niridazole, and metronidazole. A controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]